molecular formula C31H29ClFN5O3 B13389704 N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Cat. No.: B13389704
M. Wt: 574.0 g/mol
InChI Key: NERXPXBELDBEPZ-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) is a 4-anilinoquinoline derivative with a molecular formula of C₃₁H₂₉ClFN₅O₃ (molecular weight: 574.053 g/mol) . Key structural features include:

  • Quinoline core: Substituted at the 3-position with a cyano group, 4-position with a 3-chloro-4-(3-fluorophenylmethoxy)anilino group, 6-position with a 4-(dimethylamino)but-2-enamide moiety, and 7-position with an ethoxy group.
  • Irreversible binding mechanism: The α,β-unsaturated enamide side chain enables covalent binding to cysteine residues in kinase domains, a hallmark of irreversible epidermal growth factor receptor (EGFR)/HER-2 inhibitors .

Properties

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXPXBELDBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinoline Core

The quinoline nucleus, substituted at specific positions, is typically prepared via heterocyclic cyclization reactions . Patent WO2016185485A2 describes an improved process involving:

  • Cyclization of suitable 2-aminobenzyl derivatives with aldehydes or ketones under acidic or basic conditions,
  • Use of solvent systems such as polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, acetonitrile),
  • Catalysis with acids or bases to facilitate ring closure.

The process often employs chlorination agents like oxalyl chloride or thionyl chloride to introduce chlorine at specific positions, followed by substitution reactions.

Attachment of the Aniline Derivative

The aniline derivative bearing the 3-chloro-4-[(3-fluorophenyl)methoxy] substituent is synthesized separately, often through nucleophilic aromatic substitution (SNAr) reactions, where the amino group reacts with halogenated aromatic compounds in the presence of bases like potassium carbonate or sodium hydride.

This intermediate is then coupled to the quinoline core via amide bond formation facilitated by coupling agents such as HATU or EDC in polar aprotic solvents.

Final Formation of the Butenamide Moiety

The terminal step involves forming the but-2-enamide structure with the dimethylamino group. This is achieved through Wittig or Horner–Wadsworth–Emmons (HWE) reactions , where appropriate phosphonium or phosphonate reagents react with aldehyde or ketone intermediates.

Patent WO2016185485A2 details a process involving:

  • Reacting the quinoline intermediate with acid chlorides or anhydrides,
  • Using N-methyl-2-pyrrolidone (NMP) as a solvent,
  • Employing mild heating (around 60°C) to facilitate the formation of the conjugated enamide.

Purification and Crystalline Form Control

The synthesis emphasizes crystallization techniques to obtain specific crystalline forms (Form-R, Form-S, etc.). These include:

  • Use of anti-solvents like isobutyl acetate and methyl cyclohexane,
  • Controlled cooling and solvent evaporation,
  • Techniques such as melt extrusion , spray drying , and freeze-drying for amorphous forms.

Patent WO2016185485A2 describes the preparation of crystalline forms through solvent selection and temperature control, ensuring high purity and bioavailability.

Summary of the Process Flow

Step Description Reagents & Conditions Purification Techniques
1 Synthesis of quinoline core Cyclization, chlorination Recrystallization, chromatography
2 Introduction of cyano and ethoxy groups Nucleophilic substitution, etherification Crystallization
3 Coupling with aniline derivative Amide bond formation, coupling agents Filtration, washing
4 Formation of terminal enamide Wittig/HWE reactions Crystallization, solvent removal
5 Crystalline form control Solvent selection, cooling Crystallization, milling

Chemical Reactions Analysis

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Mechanism Molecular Weight (g/mol) Notable Features
Compound X Quinoline 3-Cyano, 4-(3-chloro-4-(3-fluorophenylmethoxy)anilino), 7-ethoxy, 6-(enamide) Irreversible EGFR/HER-2 inhibitor 574.053 Enhanced selectivity due to 3-fluorophenylmethoxy group
Neratinib Quinoline 3-Cyano, 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino), 7-ethoxy, 6-(enamide) Irreversible HER-2/EGFR inhibitor 557.051 Pyridinylmethoxy group improves solubility (maleate salt formulation)
Dacomitinib Quinazoline 7-Methoxy, 4-(3-chloro-4-fluorophenyl)anilino, 6-(piperidinyl butenamide) Irreversible Pan-HER inhibitor 469.17 Quinazoline core with piperidinyl side chain; broader kinase inhibition
BIBW2992 (Afatinib) Quinazoline 4-(3-chloro-4-fluorophenyl)anilino, 7-(tetrahydrofuran-3-yloxy), 6-(enamide) Irreversible EGFR/HER-2 inhibitor ~635.1 Tetrahydrofuran-oxy substituent enhances metabolic stability
Erlotinib Quinazoline 4-(3-ethynylphenyl)anilino, 6,7-dimethoxy Reversible EGFR inhibitor 393.4 Lacks enamide chain; competitive ATP binding

Key Differences and Pharmacological Implications

Core Structure: Quinoline vs. Quinazoline
  • Compound X and Neratinib: The quinoline core is associated with higher HER-2 affinity compared to quinazoline-based inhibitors like erlotinib .
  • Dacomitinib and BIBW2992 : Quinazoline derivatives exhibit broader kinase inhibition (e.g., HER-4) but may have reduced specificity .
Substituent Effects
  • 3-Fluorophenylmethoxy (Compound X) vs. Neratinib’s pyridinylmethoxy group facilitates salt formation (e.g., maleate), improving oral bioavailability .
  • Tetrahydrofuran-oxy (BIBW2992) vs. Ethoxy (Compound X) :
    • BIBW2992’s tetrahydrofuran substituent reduces oxidative metabolism, extending half-life compared to ethoxy groups .
Mechanism of Action
  • Irreversible (Compound X, Neratinib, BIBW2992) vs. Reversible (Erlotinib) :
    • Irreversible inhibitors form covalent bonds with Cys-773/797 in EGFR, leading to prolonged target suppression and efficacy against resistance mutations (e.g., T790M) .
    • Reversible inhibitors like erlotinib are prone to resistance due to competitive ATP displacement .

Pharmacokinetic and Efficacy Data

  • Compound X (EKB-569): Demonstrates IC₅₀ values of <10 nM against HER-2 and EGFR in preclinical models, with sustained tumor regression in xenografts .
  • Neratinib : Shows a Cmax of 119 ng/mL at 400 mg doses and efficacy in HER-2+ breast cancer .
  • BIBW2992 : Achieves 85% dissolution in vitro within 30 minutes, critical for rapid therapeutic onset .

Biological Activity

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide, often referred to as a novel quinoline derivative, has garnered attention for its potential biological activities, particularly in oncology. This compound is characterized by its complex structure, which includes a quinoline core, an aniline moiety, and various functional groups that enhance its pharmacological properties.

Chemical Structure

The compound's structural formula is represented as follows:

C24H25ClFN4O3\text{C}_{24}\text{H}_{25}\text{Cl}\text{F}\text{N}_{4}\text{O}_{3}

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Similar to other quinoline derivatives, it is hypothesized that this compound inhibits specific kinases involved in cancer cell proliferation, particularly those associated with the EGFR (Epidermal Growth Factor Receptor) and HER2 pathways .
  • Induction of Apoptosis : Preliminary studies suggest that the compound may promote apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and death .
  • Antitumor Activity : In vivo studies have shown promising results where this compound significantly inhibited tumor growth in xenograft models expressing HER2 and EGFR .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 (nM) Cell Line Effect
EGFR Inhibition92 ± 17A431Reduced cell proliferation
HER2 Inhibition59 ± 13SKBR3Induction of apoptosis
HER4 Inhibition19BT474Decreased signaling

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The treatment group received doses correlating with IC50 values observed in vitro, leading to a notable decrease in cell proliferation markers.

Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that the compound binds covalently to the target kinases, leading to irreversible inhibition. This property distinguishes it from other reversible inhibitors and enhances its therapeutic potential.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest favorable pharmacokinetics with a manageable safety profile. Toxicological assessments indicate that at therapeutic doses, significant adverse effects are minimal.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound belongs to the 4-anilinoquinoline class, featuring a 3-cyano substituent, a 7-ethoxy group, and a (3-fluorophenyl)methoxy-anilino moiety. The (E)-configured enamide linker with a dimethylamino group enhances solubility and kinase-binding affinity. These structural elements are critical for irreversible binding to EGFR/HER2 kinase domains via Michael addition with cysteine residues .

Q. What synthetic routes are recommended for preparing this compound?

A modular approach is advised:

  • Step 1: Synthesize the quinoline core via cyclization of substituted anthranilic acid derivatives.
  • Step 2: Introduce the 3-cyano group using Knoevenagel condensation.
  • Step 3: Functionalize the 6-position with a nitro group, reduce to an amine, and couple with the enamide side chain via peptide coupling reagents (e.g., HATU).
  • Step 4: Optimize purity using column chromatography and recrystallization .

Q. How should researchers validate the compound’s purity and identity?

Use a combination of:

  • HPLC (Reverse Phase): C18 column, mobile phase: acetonitrile/0.1% TFA in water (gradient elution).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 557.051 (theoretical).
  • NMR: Key signals include δ 8.5–8.7 ppm (quinoline H-2), δ 6.7–7.3 ppm (aromatic protons), and δ 3.1 ppm (dimethylamino group) .

Q. What in vitro assays are suitable for assessing its kinase inhibition profile?

  • Kinase Inhibition Assays: Use recombinant EGFR/HER2 kinases with ATP-concentration-dependent IC50 measurements.
  • Cell Viability Assays: MTT or CellTiter-Glo® in HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3).
  • Western Blotting: Confirm downstream target inhibition (e.g., phospho-AKT, phospho-ERK) .

Advanced Research Questions

Q. How can crystallography resolve conflicting data on binding modes?

Co-crystallize the compound with EGFR/HER2 kinase domains. Use SHELX for structure refinement (space group P21, resolution <2.0 Å). Analyze electron density maps to confirm covalent bonding at Cys-773 (EGFR) or Cys-805 (HER2). Compare with non-covalent analogs to validate irreversible binding .

Q. What strategies optimize selectivity against off-target kinases?

  • Kinome-Wide Profiling: Use panels like Eurofins KinaseProfiler® to identify off-target hits.
  • SAR Modifications: Replace the 3-cyano group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder non-target kinases.
  • Molecular Dynamics (MD): Simulate binding pocket flexibility to refine substituent positioning .

Q. How should researchers address discrepancies in cellular vs. enzymatic potency?

  • Assay Cellular Permeability: Use Caco-2 monolayers to measure apparent permeability (Papp).
  • Metabolite Screening: Incubate with hepatocyte microsomes to identify inactivation pathways (e.g., CYP3A4-mediated oxidation).
  • Adjust Experimental Conditions: Mimic physiological ATP concentrations (1–10 mM) in kinase assays .

Q. What computational methods predict metabolic stability?

  • Docking with CYP Isozymes: Use AutoDock Vina to identify vulnerable sites (e.g., dimethylamino group).
  • Machine Learning Models: Train on datasets like ChEMBL to predict clearance rates.
  • In Silico Metabolite Prediction: Tools like GLORYx prioritize likely Phase I/II metabolites .

Methodological Recommendations

  • Contradiction Analysis: Cross-validate kinase inhibition data using orthogonal assays (e.g., SPR vs. enzymatic assays).
  • Synergistic Studies: Test combinations with mTOR inhibitors using Chou-Talalay’s Combination Index .
  • Resistance Mechanisms: Generate resistant cell lines via chronic exposure and perform NGS to identify kinase domain mutations .

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